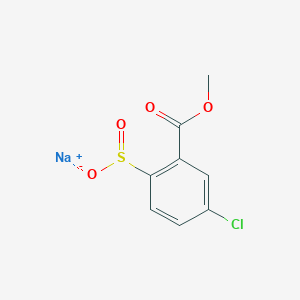
Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-(methoxycarbonyl)benzoic acid. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism by which sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate exerts its effects involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties and reactivity. This process often involves the formation of intermediate complexes and the activation of specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-chloro-4-(methoxycarbonyl)benzenesulfinate
- Sodium 4-chloro-2-(methoxycarbonyl)benzenesulfonate
Uniqueness
Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H6ClNaO4S |
|---|---|
Molecular Weight |
256.64 g/mol |
IUPAC Name |
sodium;4-chloro-2-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7ClO4S.Na/c1-13-8(10)6-4-5(9)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
SQIKGTOPGMHKCM-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















